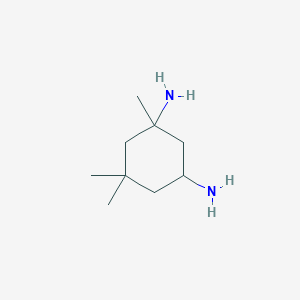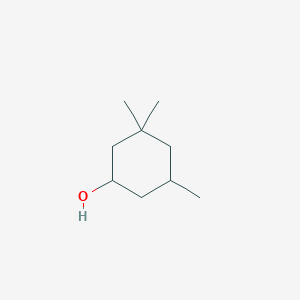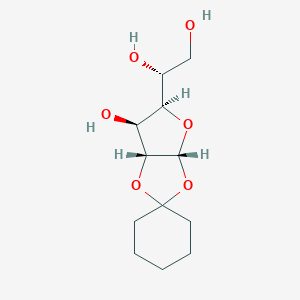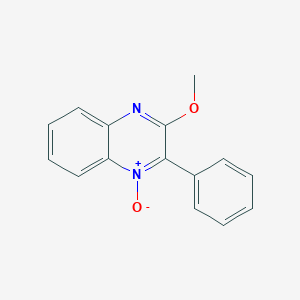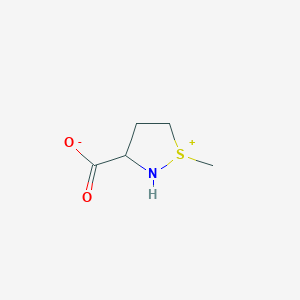
Dehydromethionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydromethionine is a naturally occurring amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. It is a non-proteinogenic amino acid that is structurally similar to methionine, but with a double bond between the carbon atoms in the side chain. This unique structure gives dehydromethionine distinct biochemical and physiological properties that make it an attractive target for investigation.
作用機序
The mechanism of action of dehydromethionine is not fully understood, but it is thought to involve interactions with cellular signaling pathways and protein synthesis machinery. Some studies have suggested that dehydromethionine may inhibit protein synthesis by interfering with the function of ribosomes, while others have proposed that it may act as a signaling molecule that regulates gene expression.
生化学的および生理学的効果
Dehydromethionine has been shown to have a range of biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, to inhibit the growth of bacteria and fungi, and to modulate the activity of enzymes involved in oxidative stress. In addition, dehydromethionine has been shown to have anti-inflammatory properties and to protect against neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using dehydromethionine in lab experiments is its structural similarity to methionine, which allows for easy incorporation into proteins. In addition, its unique properties make it a useful tool for studying protein synthesis and modification. However, one limitation is that dehydromethionine is not naturally occurring in most organisms, which may limit its applicability in certain experimental systems.
将来の方向性
There are a number of potential future directions for research on dehydromethionine. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the development of new methods for synthesizing dehydromethionine, which could improve its efficiency and reduce costs. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of dehydromethionine, as well as its mechanism of action.
合成法
Dehydromethionine can be synthesized via a variety of methods, including chemical synthesis and enzymatic conversion. One common approach involves the use of enzymes such as L-methionine gamma-lyase, which can convert L-methionine to dehydromethionine in a one-step reaction. Chemical synthesis methods have also been developed, although they tend to be more complex and less efficient than enzymatic approaches.
科学的研究の応用
Dehydromethionine has a range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One area of interest is its potential as a tool for studying protein synthesis and modification. Dehydromethionine can be incorporated into proteins in place of methionine, allowing researchers to study the effects of this structural modification on protein function and stability.
特性
CAS番号 |
17575-30-3 |
|---|---|
製品名 |
Dehydromethionine |
分子式 |
C5H9NO2S |
分子量 |
147.2 g/mol |
IUPAC名 |
1-methyl-1,2-thiazolidin-1-ium-3-carboxylate |
InChI |
InChI=1S/C5H9NO2S/c1-9-3-2-4(6-9)5(7)8/h4,6H,2-3H2,1H3 |
InChIキー |
QIQGSRUNFMOWCE-UHFFFAOYSA-N |
SMILES |
C[S+]1CCC(N1)C(=O)[O-] |
正規SMILES |
C[S+]1CCC(N1)C(=O)[O-] |
その他のCAS番号 |
17575-30-3 |
同義語 |
dehydromethionine S-methylisothiazolidine-3-carboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








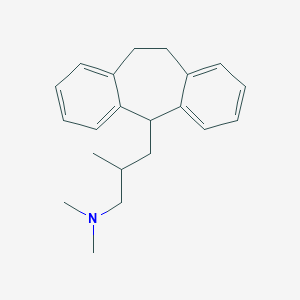


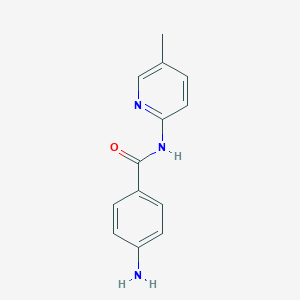
![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)
